6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid
Overview
Description
“6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid” is a chemical compound with the IUPAC name 6-methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylic acid . It is a versatile material used in scientific research, with diverse applications ranging from drug development to catalysis.
Molecular Structure Analysis
The molecular structure of this compound has been studied in the context of its complex with Mycobacterium tuberculosis dihydrofolate reductase . This suggests that the compound may have potential applications in the treatment of tuberculosis.Scientific Research Applications
Synthesis and Biological Activity
6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid and its derivatives are explored extensively in the realm of organic synthesis and biological applications. Novel routes for synthesizing 2-trifluoromethyl-nicotinic acid derivatives have been developed, which serve as key intermediates in manufacturing certain COMT inhibitors, showcasing their importance in drug discovery processes (Kiss, Ferreira, & Learmonth, 2008). Additionally, new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole have been prepared, exhibiting in vitro antimicrobial screening against various bacteria and fungi, comparable with standard drugs (Patel & Shaikh, 2010).
Antioxidant and Vasorelaxant Properties
The antioxidant and vasorelaxation properties of thionicotinic acid derivatives have been studied, revealing their potential in developing novel therapeutic agents. These compounds, including 2-(1-adamantylthio)nicotinic acid and its analogs, showed dose-dependent maximal vasorelaxation and exhibited antioxidant properties, suggesting their use as promising therapeutics (Prachayasittikul et al., 2010).
Herbicidal Activity
Research into aryl-formyl piperidinone derivatives has indicated potential herbicidal activities, with certain compounds showing effectiveness as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. This suggests the application of these compounds in agriculture for weed control, highlighting the chemical's versatility beyond pharmaceuticals (Fu et al., 2021).
Industrial Applications
On the industrial front, nicotinic acid (a derivative of the chemical ) has been explored for its production through ecological methods. Given its essential role as an antipelagic agent and its significance in the food, pharmaceutical, and biochemical industries, advancements in its green chemistry production are of paramount importance (Lisicki, Nowak, & Orlińska, 2022).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2S/c1-9-11(7-12(16(23)24)14(21-9)17(18,19)20)15-22-13(8-25-15)10-5-3-2-4-6-10/h2-8H,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBBYZUKIKQBNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C2=NC(=CS2)C3=CC=CC=C3)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383817 | |
Record name | 6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651004-85-2 | |
Record name | 6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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